molecular formula C13H17N B1430932 6-Phenyl-7-azabicyclo[4.2.0]octane CAS No. 1384788-48-0

6-Phenyl-7-azabicyclo[4.2.0]octane

Cat. No.: B1430932
CAS No.: 1384788-48-0
M. Wt: 187.28 g/mol
InChI Key: GDORPEUJQLHRFJ-UHFFFAOYSA-N
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Description

6-Phenyl-7-azabicyclo[4.2.0]octane is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Biological Activity

6-Phenyl-7-azabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships, and its implications in drug design.

Chemical Structure

This compound features a bicyclic structure that includes a nitrogen atom within a seven-membered ring, which contributes to its unique pharmacological profile. The phenyl group enhances its interaction with biological targets, making it a subject of various studies aimed at understanding its mechanism of action.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Analgesic Effects : Similar compounds have been tested for analgesic properties, suggesting that 6-phenyl derivatives may also possess pain-relieving capabilities .
  • Antimicrobial Activity : The compound has shown promise in studies investigating antimicrobial agents, potentially effective against various pathogens.
  • CNS Activity : Its structure suggests possible central nervous system interactions, which may lead to applications in treating neurological disorders.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring can significantly alter the compound's potency and selectivity for specific receptors.
  • Nitrogen Positioning : The placement of the nitrogen atom within the bicyclic structure is crucial for maintaining activity and enhancing binding interactions with biological targets.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanism of action of this compound:

  • Analgesic Activity Study :
    • A study involving related azabicyclo compounds demonstrated that modifications to the nitrogen atom's position could enhance analgesic properties while reducing side effects associated with traditional opioids .
  • Antimicrobial Investigation :
    • In vitro tests indicated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.
  • CNS Interaction Studies :
    • Research focusing on CNS activity revealed that certain derivatives could cross the blood-brain barrier, indicating potential use in treating neurological disorders like anxiety or depression .

The mechanism through which this compound exerts its biological effects is still under investigation but may involve:

  • Receptor Binding : The compound likely interacts with specific receptors in the brain and peripheral tissues, modulating neurotransmitter release and influencing pain pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, contributing to its analgesic and anti-inflammatory effects.

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityKey Features
1-(3-Hydroxyphenyl)-6,7-dimethylAnalgesicBalanced antagonist profile
N-(furan-2-ylmethyl)-2,6-dimethyloxaneAntimicrobial/AnticancerFuran ring enhances reactivity
2-Azabicyclo[2.2.2]octaneCNS activityImproved solubility and metabolic stability

Properties

IUPAC Name

6-phenyl-7-azabicyclo[4.2.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-6-11(7-3-1)13-9-5-4-8-12(13)10-14-13/h1-3,6-7,12,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDORPEUJQLHRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenyl-7-azabicyclo[4.2.0]octane
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6-Phenyl-7-azabicyclo[4.2.0]octane
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6-Phenyl-7-azabicyclo[4.2.0]octane
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6-Phenyl-7-azabicyclo[4.2.0]octane
Reactant of Route 5
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Reactant of Route 6
6-Phenyl-7-azabicyclo[4.2.0]octane

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